molecular formula C16H17N3O4 B14149761 6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline CAS No. 877961-23-4

6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B14149761
CAS No.: 877961-23-4
M. Wt: 315.32 g/mol
InChI Key: CTHUZLIUSZTHMB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitropyridinyl group at the 2 position, and a dihydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol in the presence of a strong acid catalyst.

    Attachment of the Nitropyridinyl Group: This step involves the nitration of pyridine followed by a coupling reaction with the isoquinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

6,7-Dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1H-isoquinoline: Lacks the nitropyridinyl group, making it less reactive in certain chemical reactions.

    2-(3-Nitropyridin-2-yl)-1H-isoquinoline: Lacks the methoxy groups, which may affect its solubility and reactivity.

    6,7-Dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline: Contains a phenyl group instead of a nitropyridinyl group, leading to different chemical and biological properties.

Uniqueness

6,7-Dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline is unique due to the presence of both methoxy and nitropyridinyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

CAS No.

877961-23-4

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17N3O4/c1-22-14-8-11-5-7-18(10-12(11)9-15(14)23-2)16-13(19(20)21)4-3-6-17-16/h3-4,6,8-9H,5,7,10H2,1-2H3

InChI Key

CTHUZLIUSZTHMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=C(C=CC=N3)[N+](=O)[O-])OC

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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